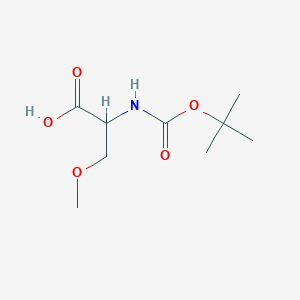

2-((Tert-butoxycarbonyl)amino)-3-methoxypropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGMSGRWQUMJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856417-65-7 | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of O-Methylated Serine in Peptide and Small Molecule Therapeutics

In the landscape of contemporary drug discovery and development, the precise control over the physicochemical and pharmacological properties of therapeutic candidates is paramount. Non-canonical amino acids, in particular, have emerged as indispensable tools for medicinal chemists to overcome the inherent limitations of native peptides and to fine-tune the characteristics of small molecule drugs. Among these, 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid, commonly known as N-Boc-O-methyl-serine (Boc-Ser(OMe)-OH), represents a strategically important building block. Its CAS number is 856417-65-7 for the racemic form and 51293-47-1 for the L-enantiomer.[1]

The incorporation of an O-methylated serine residue into a peptide or small molecule can confer a range of desirable attributes. The methyl ether linkage at the beta-carbon of the amino acid backbone can significantly enhance metabolic stability by shielding the molecule from enzymatic degradation. Furthermore, the modification can influence the conformational preferences of the peptide backbone, potentially leading to improved receptor binding affinity and selectivity. The increased lipophilicity imparted by the methyl group can also enhance cell permeability and oral bioavailability, critical parameters for the development of effective therapeutics.[2][3]

This in-depth technical guide provides a comprehensive overview of this compound, from its synthesis and physicochemical properties to its applications in peptide synthesis and drug development. As a senior application scientist, the following sections will not only detail established protocols but also provide insights into the rationale behind the experimental choices, ensuring a thorough understanding for researchers at all levels.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Boc-Ser(OMe)-OH is essential for its effective use in synthesis and for predicting its influence on the properties of the final drug candidate.

| Property | Value | Source |

| CAS Number | 856417-65-7 (DL-form); 51293-47-1 (L-form) | [1] |

| Molecular Formula | C9H17NO5 | [1] |

| Molecular Weight | 219.24 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 83-87°C (for N-Boc-N-methyl-L-serine) | [4] |

| Boiling Point | 353.2±42.0 °C (Predicted) | [4] |

| Density | 1.0±0.1 g/cm3 (Predicted) | [4] |

| pKa | 3.63±0.10 (Predicted) | [4] |

| Storage | Sealed in dry, Room Temperature | [4] |

Synthesis of this compound

The synthesis of Boc-Ser(OMe)-OH is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol outlines a reliable and well-established route starting from the parent amino acid, serine.

Synthetic Workflow Overview

Caption: Synthetic workflow for this compound.

Step 1: N-terminal Protection of L-Serine

The first crucial step is the protection of the amino group of L-serine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry to prevent unwanted side reactions at the N-terminus during subsequent modifications.

Protocol:

-

Dissolve L-serine in a 1:1 mixture of dioxane and 1 N aqueous sodium hydroxide, cooled in an ice bath.

-

To this stirred solution, add a solution of di-tert-butyl dicarbonate (Boc anhydride) in dioxane dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Acidify the aqueous solution to pH 2-3 with a cold solution of 1 N potassium bisulfate.

-

Extract the product, N-Boc-L-serine, with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a foam or solid.[3]

Causality of Experimental Choices: The use of a biphasic solvent system (dioxane/water) ensures the solubility of both the amino acid and the Boc anhydride. The basic condition (NaOH) is necessary to deprotonate the amino group, making it nucleophilic for the attack on the Boc anhydride. Acidification during workup protonates the carboxylic acid, allowing for its extraction into an organic solvent.

Step 2: O-Methylation of the Serine Side Chain

This is the key step where the hydroxyl group of the serine side chain is methylated. The use of a strong base like sodium hydride is essential to deprotonate the hydroxyl group, which is less acidic than the carboxylic acid.

Protocol:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-L-serine in anhydrous tetrahydrofuran (THF) and cool the solution in an ice bath.

-

Add methyl iodide to the solution.

-

Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Vigorous bubbling (hydrogen gas evolution) will be observed. The addition should be slow to control the reaction rate.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Carefully quench the reaction by the slow addition of water.

-

Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.[5][6]

Causality of Experimental Choices: Anhydrous conditions are critical as sodium hydride reacts violently with water. The use of a strong, non-nucleophilic base like NaH ensures the deprotonation of both the carboxylic acid and the hydroxyl group, forming a dianion. The subsequent alkylation with methyl iodide occurs selectively at the more nucleophilic alkoxide of the side chain. The carboxylic acid is protected as its sodium salt during the reaction.[6]

Step 3: Saponification of the Methyl Ester (if formed)

Depending on the reaction conditions in Step 2, some esterification of the carboxylic acid may occur. If the methyl ester is the predominant product, a final saponification step is required to yield the desired carboxylic acid.

Protocol:

-

Dissolve the crude product from Step 2 in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) and stir the reaction at room temperature until the ester is completely hydrolyzed, as monitored by TLC.

-

Acidify the reaction mixture with 1 N HCl to pH 2-3.

-

Extract the final product, this compound, with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the pure product.

Causality of Experimental Choices: Lithium hydroxide is a common reagent for the saponification of methyl esters under mild conditions that do not cleave the Boc protecting group.

Applications in Peptide Synthesis and Drug Development

The unique properties of Boc-Ser(OMe)-OH make it a valuable building block in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, as well as in the construction of complex small molecules.

Incorporation into Peptides using Solid-Phase Peptide Synthesis (SPPS)

Boc-Ser(OMe)-OH can be incorporated into a growing peptide chain on a solid support using standard Boc-SPPS protocols.

SPPS Workflow:

Caption: General workflow for incorporating Boc-Ser(OMe)-OH in solid-phase peptide synthesis.

Protocol for a Single Coupling Cycle:

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin for C-terminal acids) in dichloromethane (DCM).

-

Boc Deprotection: Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%) to remove the N-terminal Boc group.

-

Washing: Wash the resin thoroughly with DCM and then with a neutralization solution (e.g., diisopropylethylamine (DIEA) in DCM or DMF).

-

Coupling: In a separate vessel, pre-activate Boc-Ser(OMe)-OH with a coupling reagent such as HBTU/HOBt in the presence of DIEA in DMF. Add this solution to the resin and agitate until the coupling is complete, as monitored by a ninhydrin test.[7]

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids in the sequence.

-

Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as hydrogen fluoride (HF).

Advantages of Using Boc-Ser(OMe)-OH in Peptide Synthesis:

-

Prevents O-acylation: The methylation of the side-chain hydroxyl group prevents unwanted O-acylation during the coupling of subsequent amino acids, a common side reaction with unprotected serine residues.

-

Enhanced Stability: The methyl ether is stable to the repetitive TFA treatments used for Boc deprotection during SPPS.

-

Modulation of Physicochemical Properties: The incorporation of O-methylated serine can increase the lipophilicity and metabolic stability of the resulting peptide.

Role in Drug Development

The strategic incorporation of O-methylated serine has been explored in the development of various therapeutic peptides and peptidomimetics. The modification can lead to:

-

Increased Proteolytic Resistance: The methyl group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide drug.[2]

-

Improved Pharmacokinetic Profile: The enhanced lipophilicity can improve absorption and distribution properties.

-

Conformational Control: The O-methylation can influence the local conformation of the peptide, which can be crucial for optimizing its binding to a biological target.

While specific examples of marketed drugs containing O-methylated serine are not as prevalent as those with N-methylation, the principle is a key strategy in the design of novel peptide therapeutics, particularly in the areas of metabolic diseases, oncology, and infectious diseases. For instance, the modification is explored in the design of analogs of naturally occurring peptides to enhance their therapeutic potential.

Conclusion

This compound is a valuable and versatile building block for researchers, scientists, and drug development professionals. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The incorporation of this O-methylated serine derivative into peptides and small molecules offers a powerful strategy to enhance their metabolic stability, modulate their physicochemical properties, and ultimately improve their therapeutic potential. As the demand for more sophisticated and effective drug candidates continues to grow, the strategic use of non-canonical amino acids like Boc-Ser(OMe)-OH will undoubtedly play an increasingly important role in the future of medicine.

References

-

ChemBK. boc-N-methyl-L-serine - Physico-chemical Properties. [Link]

- Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906–910.

-

Bio-protocol. Peptide Synthesis. [Link]

-

CEM. Unparalleled Solid Phase Peptide Synthesis. [Link]

-

Lokey Lab Protocols - Wikidot. N-Methylation of Boc amino acids. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. O-tert-Butyl-L-serine Methyl Ester Hydrochloride: A Key Pharmaceutical Intermediate. [Link]

-

Organic Syntheses. N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. [Link]

-

ResearchGate. On the Selective N-Methylation of BOC-Protected Amino Acids. [Link]

-

Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Journal of the American Chemical Society. Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. [Link]

-

PMC. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. [Link]

-

PubChem. (2S)-2-(((tert-butoxy)carbonyl)amino)-3-methoxypropanoic acid. [Link]

-

eScholarship. Synthesis and Evaluation of Macrocycles as Potential Antitumor Agents. [Link]

-

National Institutes of Health. Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. [Link]

-

Monash University. Synthesis of N-Alkyl Amino Acids. [Link]

Sources

- 1. N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chembk.com [chembk.com]

- 5. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

physicochemical properties of Boc-O-methyl-L-serine

An In-Depth Technical Guide to the Physicochemical Properties of Protected Serine Derivatives: A Focus on Boc-L-Serine Methyl Ester and Boc-O-Methyl-L-Serine

Introduction

In the landscape of peptide synthesis and drug development, protected amino acids are fundamental building blocks, enabling the precise and sequential assembly of complex molecular architectures.[1][2] Among these, derivatives of serine are of particular importance due to the reactive hydroxyl group on the side chain, which can participate in hydrogen bonding and serve as a site for post-translational modifications. The strategic use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, is essential to prevent unwanted side reactions and ensure regioselective control during synthesis.[3]

This technical guide offers an in-depth exploration of the physicochemical properties of two closely related yet distinct Boc-protected serine derivatives. A common point of ambiguity arises from the nomenclature "Boc-O-methyl-L-serine." This can refer to either the methylation of the side-chain hydroxyl group or the esterification of the C-terminal carboxyl group. To provide comprehensive clarity for researchers, this guide will address both:

-

N-(tert-Butoxycarbonyl)-L-serine Methyl Ester (Boc-Ser-OMe): The more common derivative featuring a methyl ester at the C-terminus and a free hydroxyl side chain.

-

N-(tert-Butoxycarbonyl)-O-methyl-L-serine (Boc-Ser(Me)-OH): The derivative with a methylated side-chain hydroxyl (a methyl ether) and a free carboxylic acid.

Understanding the distinct properties of each is critical for their correct application, from selecting appropriate reaction solvents to interpreting analytical data for quality control.

Part 1: N-(tert-Butoxycarbonyl)-L-serine Methyl Ester (Boc-Ser-OMe)

This derivative, with CAS number 2766-43-0, is a widely used intermediate in both solid-phase and solution-phase peptide synthesis.[3][4] The Boc group protects the amine, while the methyl ester protects the carboxylic acid, leaving the side-chain hydroxyl group available for potential modification or interaction.

Core Physicochemical Properties

The fundamental physical and chemical properties of Boc-Ser-OMe dictate its behavior in experimental settings. These values are crucial for reaction setup, purification, and storage.

| Property | Value | Significance & Experimental Insight |

| CAS Number | 2766-43-0[2][3][4] | Unique identifier for substance registration and accurate sourcing. |

| Molecular Formula | C₉H₁₇NO₅[2][3][4][5] | Confirms the elemental composition. |

| Molecular Weight | 219.23 - 219.24 g/mol [2][4][5][6] | Essential for stoichiometric calculations in reaction planning. |

| Appearance | Colorless to light yellow liquid, oil, or solid[2][4][7][8] | Physical state can vary with purity and temperature. A distinct color may indicate impurities. |

| Melting Point | 42 °C[6] | A sharp melting point is a key indicator of purity. Broad ranges suggest impurities. |

| Density | ~1.082 g/mL at 25 °C[4][7][9] | Useful for volume-to-mass conversions when handling the liquid form. |

| Optical Rotation | [α]²⁰/D ≈ -15° to -21° (c=5 in Methanol)[2][4][8] | Confirms the stereochemical integrity (L-configuration). Deviations can indicate racemization. |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; Slightly soluble in water.[3][4][7] | High solubility in common organic solvents facilitates its use in a wide range of organic reactions. Low water solubility is typical for protected amino acids. |

| Flash Point | 113 °C / 235.4 °F[10] | Important for safety protocols, indicating the temperature at which it can vaporize to form an ignitable mixture in air. |

Spectroscopic Profile

Spectroscopic analysis is the cornerstone of structural verification and purity assessment. For a Senior Application Scientist, interpreting this data is key to validating the material before use.

1.2.1 ¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the molecule's hydrogen atoms. For Boc-Ser-OMe in CDCl₃, the expected signals are:

-

δ ~5.5 ppm (d, 1H): This doublet corresponds to the N-H proton of the Boc-protected amine, coupled to the α-proton.[9]

-

δ ~4.4 ppm (m, 1H): The α-proton (CH), which appears as a multiplet due to coupling with both the N-H and the β-protons.[9]

-

δ ~3.9 ppm (m, 2H): The two β-protons (CH₂) of the serine side chain. They are diastereotopic and couple with the α-proton, often resulting in a complex multiplet.[9]

-

δ 3.79 ppm (s, 3H): A sharp singlet representing the three protons of the methyl ester (COOCH₃).[9]

-

δ 1.46 ppm (s, 9H): A strong singlet corresponding to the nine equivalent protons of the tert-butyl group of the Boc protector.[9]

Causality Insight: The large, clean singlet at ~1.46 ppm is a hallmark of the Boc group and its high intensity (9H) serves as an excellent internal reference for integrating other peaks to confirm structural integrity.

1.2.2 ¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton. Key resonances include:

-

~170-172 ppm: Carbonyl carbon of the methyl ester.

-

~155-156 ppm: Carbonyl carbon of the Boc group.[11]

-

~80 ppm: Quaternary carbon of the Boc group C(CH₃)₃.

-

~63 ppm: β-carbon (CH₂OH).

-

~55-56 ppm: α-carbon (CH).

-

~52 ppm: Methyl ester carbon (OCH₃).

-

~28 ppm: Methyl carbons of the Boc group C(CH₃)₃.[11]

Field Insight: The chemical shifts of carbonyl carbons are sensitive to solvent polarity.[11][12] Running spectra in different solvents can sometimes help resolve overlapping peaks or confirm assignments through observed shifts.

1.2.3 FTIR Spectroscopy

Infrared spectroscopy is used to identify key functional groups by their vibrational frequencies.

-

~3400 cm⁻¹ (broad): O-H stretch from the side-chain hydroxyl group.

-

~3350 cm⁻¹ (sharp): N-H stretch from the urethane.

-

~2980 cm⁻¹: C-H stretches from the alkyl groups.

-

~1745 cm⁻¹ (strong): C=O stretch of the methyl ester.[12]

-

~1715 cm⁻¹ (strong): C=O stretch of the Boc-urethane group.[12]

-

~1160 cm⁻¹: C-O stretch associated with the ester and Boc groups.

1.2.4 Mass Spectrometry

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. For Boc-Ser-OMe, the expected monoisotopic mass is 219.111.[5][6] Common fragments correspond to the loss of the Boc group or parts of it (e.g., loss of isobutylene, 56 Da).

Experimental Protocols for Characterization

Trustworthiness in research materials is built on robust, self-validating protocols.

Protocol 1: Determination of Specific Rotation

This protocol validates the enantiomeric purity of the compound.

-

Preparation: Accurately weigh approximately 250 mg of Boc-Ser-OMe and transfer it to a 5 mL volumetric flask.

-

Dissolution: Dissolve the compound in anhydrous methanol and fill to the mark. Ensure the solution is completely clear and at a controlled temperature (e.g., 20 °C).

-

Measurement: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm). First, zero the instrument with the blank solvent (anhydrous methanol).

-

Reading: Rinse and fill the sample cell with the prepared solution, ensuring no air bubbles are present. Record the optical rotation reading (α).

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l * c), where l is the path length in decimeters (typically 1 dm) and c is the concentration in g/mL.

-

Validation: The calculated value should fall within the expected range (e.g., -15° to -21°).[8] A value close to zero would be a critical failure, indicating racemization.

Analytical QC Workflow

The following diagram illustrates a standard workflow for the quality control and release of a protected amino acid derivative like Boc-Ser-OMe.

Caption: Quality control workflow for a protected amino acid derivative.

Handling, Storage, and Safety

Proper handling ensures both user safety and material longevity.

-

Safety: The compound may cause skin, eye, and respiratory irritation.[4][13] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[14]

-

Storage: To maintain its integrity, Boc-Ser-OMe should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it at refrigerated temperatures (0-10 °C).[2] It should be kept away from incompatible materials such as strong acids, bases, and oxidizing agents.[10]

Part 2: N-(tert-Butoxycarbonyl)-O-methyl-L-serine (Boc-Ser(Me)-OH)

This compound, with the IUPAC name (2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is structurally distinct from the methyl ester.[15] Here, the side-chain hydroxyl has been converted to a methyl ether, and the C-terminus is a free carboxylic acid. This modification is significant as it renders the side chain non-reactive under conditions where a free hydroxyl might interfere, such as glycosylation or phosphorylation studies on other parts of a peptide.

Distinguishing Properties

The primary differences in physicochemical properties stem from the presence of a free carboxylic acid and a side-chain ether.

| Property | Boc-Ser(Me)-OH | Boc-Ser-OMe (for comparison) |

| CAS Number | 51293-47-1 (representative)[15] | 2766-43-0 |

| Molecular Formula | C₉H₁₇NO₅[15] | C₉H₁₇NO₅ |

| Molecular Weight | 219.23 g/mol [15] | 219.23 g/mol |

| Key Functional Groups | Carboxylic Acid, Urethane, Ether | Ester, Urethane, Alcohol |

| Acidity | Acidic (due to -COOH) | Neutral |

| Solubility Profile | Soluble in aqueous base and polar organic solvents. | Soluble in most organic solvents; poorly soluble in water. |

Causality Insight: Despite having the same molecular formula and weight, these are structural isomers with vastly different chemical personalities. The free carboxylic acid of Boc-Ser(Me)-OH makes it suitable for standard peptide coupling reactions (e.g., with DCC, HBTU) without prior saponification, unlike the methyl ester.

Spectroscopic Distinctions

The spectroscopic fingerprints of the two isomers are clearly different.

-

¹H NMR: For Boc-Ser(Me)-OH, one would expect to see a singlet around 3.3-3.4 ppm for the side-chain ether methyl group (O-CH₃). The sharp singlet at ~3.8 ppm for the ester methyl group would be absent. A broad singlet for the carboxylic acid proton (-COOH) would also be visible, typically >10 ppm, depending on the solvent.

-

FTIR: The spectrum would show a very broad O-H stretch from the carboxylic acid (centered around 3000 cm⁻¹) instead of the sharper alcohol O-H. The C=O stretch for the carboxylic acid would appear around 1710-1720 cm⁻¹, likely overlapping with the urethane C=O. The distinct ester C=O stretch at ~1745 cm⁻¹ would be absent.

Conclusion

Boc-L-serine methyl ester and Boc-O-methyl-L-serine are valuable, non-isomeric reagents in chemical and pharmaceutical science. Their identical molecular formulas belie their significant differences in chemical reactivity and physical properties, which are directly attributable to the placement of the methyl group—either as a C-terminal ester or a side-chain ether. For the researcher, a precise understanding of these differences, verified through rigorous analytical characterization as outlined in this guide, is paramount. This knowledge ensures the correct selection of reagents, the design of effective reaction conditions, and the unambiguous interpretation of results, ultimately upholding the integrity and success of the synthetic endeavor.

References

-

ChemBK. (2024). boc-N-methyl-L-serine. [Link]

-

Chemsrc. (2025). Boc-Ser-OMe | CAS#:2766-43-0. [Link]

-

iChemical. (n.d.). Boc-Ser-OMe; Boc-L-serine methyl ester, CAS No. 2766-43-0. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7019177, N-Boc-L-serine methyl ester. [Link]

-

ResearchGate. (n.d.). IR spectra of N-Boc-L-proline-L-serine-OMe 7. [Link]

-

ChemWhat. (n.d.). Boc-L-serine methyl ester CAS#: 2766-43-0. [Link]

-

Organic Syntheses. (n.d.). Procedure for the synthesis of N-Boc-L-serine methyl ester related compounds. [Link]

-

Global Substance Registration System. (2025). BOC-O-METHYL-L-SERINE. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98766, N-[tert-butoxycarbonyl]-L-serine. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-serine-L-proline-OMe 10. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7016354, (2S)-2-(((tert-butoxy)carbonyl)amino)-3-methoxypropanoic acid. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000187). [Link]

-

ResearchGate. (2020). Preparation of methyl ester of L-serine. [Link]

-

National Institute of Standards and Technology. (n.d.). Serine. In NIST Chemistry WebBook. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 2766-43-0: boc-L-serine methyl ester | CymitQuimica [cymitquimica.com]

- 4. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]

- 5. N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boc-Ser-OMe | CAS#:2766-43-0 | Chemsrc [chemsrc.com]

- 7. chemwhat.com [chemwhat.com]

- 8. N-Boc-L-serine methyl ester, 95% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. Boc-Ser-OMe; Boc-L-serine methyl ester, CAS No. 2766-43-0 - iChemical [ichemical.com]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. chembk.com [chembk.com]

- 15. (2S)-2-(((tert-butoxy)carbonyl)amino)-3-methoxypropanoic acid | C9H17NO5 | CID 7016354 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Scientist's Guide to the NMR Spectrum of 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-((tert-butoxycarbonyl)amino)-3-methoxypropanoic acid, a common Boc-protected amino acid derivative. Authored from the perspective of a Senior Application Scientist, this document provides not only a detailed spectral assignment but also the underlying causality for experimental choices and data interpretation. It is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and quality control. The guide covers fundamental 1D NMR analysis, advanced 2D correlation techniques for unambiguous assignments, and a detailed, field-tested experimental protocol.

Introduction: The Role of NMR in Synthetic Chemistry

In the realm of organic synthesis, particularly in peptide chemistry and drug development, the precise structural confirmation of intermediates and final products is paramount. This compound, also known as N-Boc-O-methyl-DL-serine, is a key building block.[1] The tert-butoxycarbonyl (Boc) group provides a robust, acid-labile protecting group for the amine, which is crucial for controlled peptide bond formation. NMR spectroscopy serves as the gold standard for verifying the integrity of this molecule, confirming successful protection, and ensuring the absence of impurities.[2] This guide will dissect its NMR fingerprint to provide a comprehensive reference.

Molecular Structure and Predicted Spectral Features

A preliminary analysis of the molecule's structure allows for the prediction of its NMR signature.

Structure:

Predicted ¹H NMR Signals:

-

Boc Group: Nine equivalent methyl protons, appearing as a strong singlet.

-

Methoxy Group: Three equivalent protons of the O-CH₃ group, appearing as a singlet.

-

Methylene Group (-CH₂-): Two diastereotopic protons adjacent to the chiral center, expected to show complex splitting (doublet of doublets).

-

Methine Proton (α-CH): One proton on the chiral carbon, coupled to the adjacent methylene protons and the NH proton.

-

Amide Proton (-NH-): One exchangeable proton, often a broad singlet, coupled to the α-CH.

-

Carboxylic Acid Proton (-COOH): One highly exchangeable proton, appearing as a very broad singlet, often far downfield.

Predicted ¹³C NMR Signals:

-

Boc Group: One signal for the three equivalent methyl carbons and one for the quaternary carbon.

-

Methoxy Group: One signal for the O-CH₃ carbon.

-

Methylene Carbon (-CH₂-): One signal.

-

Methine Carbon (α-CH): One signal.

-

Carbonyl Carbons: Two distinct signals for the carbamate (Boc) and carboxylic acid carbonyls.

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is directly dependent on a meticulous experimental setup. This protocol is designed to yield high-resolution, unambiguous data.

Rationale for Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen over the more common chloroform-d (CDCl₃). While the compound is soluble in both, DMSO-d₆ is a hydrogen bond acceptor, which slows down the chemical exchange of the -NH and -COOH protons. This allows for their observation as distinct, and often coupled, signals, which might be broadened into obscurity or averaged out in CDCl₃.[3][4]

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 10-15 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of DMSO-d₆. For precise chemical shift referencing, a solvent containing an internal standard like tetramethylsilane (TMS) can be used, though referencing to the residual solvent peak is common practice.[5][6]

-

Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow, symmetrical lineshape on the residual solvent peak. A Lorentzian peak shape is ideal.

-

-

Data Acquisition (¹H NMR):

-

Pulse Sequence: A standard single-pulse sequence (e.g., Bruker 'zg30') is typically sufficient.

-

Spectral Width: Set to cover a range of approximately -2 to 14 ppm.

-

Acquisition Time: ~3-4 seconds to ensure good resolution.

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons of interest (typically 2-5 seconds for small molecules) to allow for full relaxation and ensure accurate integration.[2]

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

-

Data Acquisition (¹³C NMR):

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., Bruker 'zgpg30') is used to produce a spectrum with singlets for each carbon.

-

Spectral Width: Set to cover a range of approximately 0 to 200 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction.

-

Reference the spectrum. For DMSO-d₆, the residual proton peak is at ~2.50 ppm and the carbon peak is at 39.52 ppm.[6]

-

Integrate the ¹H NMR spectrum.

-

Analysis of the ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The proton NMR spectrum provides a wealth of information through chemical shift, integration, and multiplicity.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~12.7 | Broad s | 1H | COOH | The acidic proton is highly deshielded and appears as a broad singlet far downfield due to rapid chemical exchange. |

| b | ~7.0-7.2 | d | 1H | NH | The amide proton is deshielded by the adjacent carbonyl. Its coupling to the α-proton (CH) confirms its assignment. The chemical shift is concentration-dependent.[7] |

| c | ~4.1-4.2 | m | 1H | α-CH | This proton is deshielded by the adjacent nitrogen and carbonyl group. It appears as a multiplet due to coupling with the NH proton and the two diastereotopic β-protons. |

| d | ~3.5-3.6 | m | 2H | β-CH₂ | These protons are adjacent to the electron-withdrawing methoxy group. They are diastereotopic due to the adjacent chiral center, resulting in complex splitting patterns. |

| e | ~3.25 | s | 3H | OCH₃ | The methoxy protons appear as a clean singlet in a typical region for ethers. |

| f | ~1.40 | s | 9H | C( CH₃ )₃ | The nine equivalent protons of the tert-butyl group give a characteristic strong, sharp singlet in the upfield region.[7] This is a key diagnostic peak for successful Boc protection.[7] |

Analysis of the ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum reveals the carbon backbone of the molecule.

| Signal Label | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~172 | C OOH | The carboxylic acid carbonyl carbon is highly deshielded and appears in the characteristic region for this functional group.[6] |

| 2 | ~155 | NC =O (Boc) | The carbamate carbonyl carbon is also deshielded but typically appears slightly upfield from a carboxylic acid.[6][8] |

| 3 | ~78 | C (CH₃)₃ (Boc) | The quaternary carbon of the Boc group is a key identifier, appearing around 78-80 ppm. |

| 4 | ~72 | β-C H₂ | This carbon is deshielded due to its attachment to the electronegative oxygen of the methoxy group. |

| 5 | ~58 | OC H₃ | The methoxy carbon appears in the typical range for an ether. |

| 6 | ~55 | α-C H | The α-carbon is deshielded by the attached nitrogen atom. |

| 7 | ~28 | C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group give a strong signal in the aliphatic region. |

Advanced 2D NMR for Unambiguous Assignment

While 1D spectra are powerful, 2D NMR experiments provide definitive connectivity information, acting as a self-validating system for the proposed assignments.[9][10]

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations include:

-

NH (b) ↔ α-CH (c)

-

α-CH (c) ↔ β-CH₂ (d)

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. Expected correlations:

-

NH (b) ↔ No signal (¹⁵N HSQC would show this)

-

α-CH (c) ↔ α-C (6)

-

β-CH₂ (d) ↔ β-C (4)

-

OCH₃ (e) ↔ OCH₃-C (5)

-

C(CH₃)₃ (f) ↔ C(CH₃)₃-C (7)

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the complete carbon skeleton by showing 2- and 3-bond correlations between protons and carbons.[11] It validates the connection between different functional groups.

Key Diagnostic HMBC Correlations:

-

Protons of the Boc group (f) will show a strong correlation to the quaternary Boc carbon (3) and the carbamate carbonyl (2) , confirming the integrity of the protecting group.

-

The α-CH proton (c) will correlate to the β-carbon (4) , the carbamate carbonyl (2) , and the carboxylic acid carbonyl (1) , unambiguously placing it within the amino acid core.

-

The methoxy protons (e) will show a crucial correlation to the β-carbon (4) , confirming the location of the methoxy group.

Visualization of Key HMBC Correlations

The following diagram illustrates the most important long-range correlations that piece the molecular puzzle together.

Caption: Key HMBC correlations in this compound.

Conclusion

The comprehensive NMR analysis presented provides an authoritative guide for the structural verification of this compound. The characteristic singlet of the Boc group protons at ~1.40 ppm and the corresponding carbon signals at ~28 ppm and ~78 ppm serve as primary diagnostic markers for successful protection.[7][12] The combination of 1D ¹H and ¹³C spectra, augmented by 2D COSY, HSQC, and particularly HMBC experiments, allows for the complete and unambiguous assignment of all signals. This multi-faceted approach forms a self-validating workflow, ensuring the highest level of scientific integrity for researchers in synthetic chemistry and drug discovery.

References

- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. BenchChem.

- Chiral α‐Amino Acid‐Based NMR Solvating Agents. Wiley Online Library.

- Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central.

- A Comprehensive Guide to Cross-Referencing Experimental NMR Data with Literature Values. BenchChem.

- HCOOH, an Inexpensive, Convenient, and Practical 13C NMR Solvent for Strong Polar Amino Acids and their Derivatives. ResearchGate.

- ¹H-NMR spectrum of N-Boc glutamic acid. ResearchGate.

- ¹³C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate.

- Basic Practical NMR Concepts. Michigan State University Department of Chemistry.

- Determine the structure of Boc amino acids. Cheminfo.org.

- ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.

- Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers.

- Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central.

- Basic NMR Concepts. Boston University.

- Supporting Information. Wiley-VCH.

- (I) Plot of NH chemical shifts in the 1 H NMR spectra of the... ResearchGate.

- Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PubMed Central.

- N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) ¹³C NMR. ChemicalBook.

- (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxybutanoic acid. ChemicalBook.

- N-tert-Butoxycarbonyl-L-valine - Optional[¹³C NMR] - Chemical Shifts. SpectraBase.

- NMR spectroscopy of small molecules in solution. Royal Society of Chemistry.

- Getting to know the nitrogen next door: HNMBC measurements of amino sugars. PubMed.

- ¹³C NMR Chemical Shifts. University of Wisconsin-Madison.

- This compound. BLDpharm.

- Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications.

- 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid(170462-68-7) 1h nmr. ChemicalBook.

- 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid. PubChem.

- Amino acid sequence specific correlations from the HMBC NMR spectrum of pedein A (1). ResearchGate.

-

The 2D HMBC Experiment. YouTube. Available at: [Link]

- 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid. MedChemExpress.

Sources

- 1. 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid | C9H17NO5 | CID 21901692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determine the structure of Boc amino acids [cheminfo.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. m.youtube.com [m.youtube.com]

- 12. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR [m.chemicalbook.com]

A Technical Guide to the Mass Spectrometry of Boc-NH-(3-methoxy)propanoic Acid

Introduction

In the fields of peptide synthesis, medicinal chemistry, and drug development, the precise characterization of building blocks is paramount for ensuring the integrity and purity of the final product. Boc-NH-(3-methoxy)propanoic acid, an N-terminally protected β-amino acid, is a valuable reagent in the synthesis of modified peptides and peptidomimetics. Its tert-butyloxycarbonyl (Boc) protecting group provides stability during synthesis, while the methoxypropanoic acid moiety offers unique structural properties. Accurate molecular weight confirmation and structural verification are critical quality control steps, for which electrospray ionization mass spectrometry (ESI-MS) is an indispensable tool.[1][2]

This guide provides an in-depth technical overview of the mass spectrometric behavior of Boc-NH-(3-methoxy)propanoic acid. We will explore its ionization characteristics, predictable adduct formation, and the diagnostic fragmentation patterns observed in tandem mass spectrometry (MS/MS). The protocols and data interpretation frameworks presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and structurally related molecules.

Physicochemical Properties & Expected Ions

To accurately interpret mass spectra, a foundational understanding of the analyte's properties is essential. Boc-NH-(3-methoxy)propanoic acid possesses polar functional groups—a carboxylic acid and a carbamate—making it highly suitable for ESI.

-

Molecular Formula: C₉H₁₇NO₅

-

Monoisotopic Mass: 219.111 Da

-

Appearance: White to off-white powder

Based on its monoisotopic mass, we can predict the mass-to-charge ratio (m/z) of the most common ions observed in positive ion mode ESI-MS. The acidic proton of the carboxylic acid and the nitrogen atom in the carbamate are potential sites for protonation. In the presence of ubiquitous alkali metal salts, sodium and potassium adducts are also commonly formed.[3][4]

| Ion Species | Formula | Adduct | Δ Mass (Da) | Calculated m/z |

| Protonated Molecule | [M+H]⁺ | H⁺ | +1.0078 | 220.118 |

| Sodium Adduct | [M+Na]⁺ | Na⁺ | +22.9898 | 242.100 |

| Potassium Adduct | [M+K]⁺ | K⁺ | +38.9637 | 258.074 |

| Table 1: Predicted m/z values for common ions of Boc-NH-(3-methoxy)propanoic acid in positive mode ESI-MS. |

Experimental Protocol: LC-MS Analysis

A robust liquid chromatography-mass spectrometry (LC-MS) method is crucial for obtaining high-quality data. The following protocol provides a validated starting point for the analysis.

Sample Preparation

The goal of sample preparation is to solubilize the analyte and ensure compatibility with the LC-MS system, minimizing matrix effects and contamination.[5][6][7]

-

Stock Solution: Prepare a 1 mg/mL stock solution of Boc-NH-(3-methoxy)propanoic acid in LC-MS grade methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/Acetonitrile with 0.1% Formic Acid).

-

Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.

Liquid Chromatography (LC) Conditions

For this polar molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective separation technique. However, a standard reversed-phase (RP) method is also suitable and widely available.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: 5% B to 95% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2-5 µL

Causality Note: The addition of 0.1% formic acid to the mobile phase is critical. It serves to acidify the eluent, promoting the protonation of the analyte in the ESI source, thereby enhancing the signal for the desired [M+H]⁺ ion.

Mass Spectrometry (MS) Conditions

These parameters are typical for a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr (Nitrogen)

-

Full Scan (MS1) Range: m/z 100-500

-

Collision Energy (for MS/MS): Ramp from 10-30 eV

Data Interpretation: Full Scan and Tandem MS (MS/MS)

Full Scan (MS1) Spectrum

In a typical full scan spectrum, the primary ion observed will be the protonated molecule, [M+H]⁺ at m/z 220.118 . Depending on the cleanliness of the system and the sample matrix, sodium [M+Na]⁺ (m/z 242.100) and potassium [M+K]⁺ (m/z 258.074) adducts are also frequently detected.[4][8][9] The presence of these adducts can serve as a secondary confirmation of the molecular weight.

Tandem (MS/MS) Fragmentation Analysis

Tandem mass spectrometry is essential for unambiguous structural confirmation. The fragmentation of Boc-protected amino acids is well-characterized and provides a diagnostic fingerprint.[10][11][12] The collision-induced dissociation (CID) of the [M+H]⁺ precursor ion (m/z 220.1) proceeds through characteristic neutral losses from the labile Boc group.

The primary fragmentation pathways are:

-

Loss of Isobutylene: The most common fragmentation pathway for Boc-protected amines involves the loss of isobutylene (C₄H₈), a neutral molecule with a mass of 56.06 Da. This results in a prominent fragment ion at m/z 164.055 .[11][13]

-

Loss of tert-Butanol: A subsequent or alternative fragmentation is the loss of tert-butanol (C₄H₁₀O) with a mass of 74.07 Da, leading to a fragment at m/z 146.045 .[12]

-

Loss of the entire Boc group: Cleavage of the N-C bond can result in the loss of the entire Boc group as a radical, though loss of isobutylene is typically more favorable.

-

Loss of Carbon Dioxide: Following the initial loss of isobutylene, the resulting carbamic acid intermediate can readily lose CO₂ (44.00 Da), yielding a fragment corresponding to the protonated 3-methoxy-beta-alanine at m/z 120.065 .

Caption: Predicted MS/MS fragmentation of Boc-NH-(3-methoxy)propanoic acid.

The observation of these specific neutral losses provides extremely high confidence in the identification of the compound and confirms the presence and location of the Boc protecting group.

Workflow for Compound Verification

The following diagram outlines the logical workflow for the characterization of Boc-NH-(3-methoxy)propanoic acid using LC-MS.

Caption: Standard workflow for LC-MS based compound verification.

Trustworthiness and Self-Validation

The protocol described constitutes a self-validating system. The LC retention time provides one layer of identification. The full scan MS data confirms the molecular weight via multiple ion species ([M+H]⁺, [M+Na]⁺). Finally, the MS/MS fragmentation pattern, with its predictable and diagnostic neutral losses, provides definitive structural confirmation. The concordance of all three data points—retention time, accurate mass, and fragmentation—ensures a highly trustworthy and unambiguous identification of Boc-NH-(3-methoxy)propanoic acid. In cases of in-source fragmentation, where Boc-cleavage occurs before MS/MS, lowering the fragmentor or cone voltage can help preserve the precursor ion.[14]

References

-

Yale School of Medicine. (n.d.). Electrospray Mass Spectrometry | Proteomics. Retrieved from [Link]

-

Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]

-

Gogoi, D., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides. PubMed. Retrieved from [Link]

-

Kiontke, A. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]

-

Scribd. (n.d.). Adduits ESI MS. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]

-

Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. Retrieved from [Link]

-

Ramesh, M., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]

-

Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link]

-

Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

-

Gao, Y., et al. (2020). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). List of common adduct types in positive ionisation mode for ESI. Retrieved from [Link]

-

ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]

-

Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

-

Loo, J. A., et al. (1989). Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry. PubMed. Retrieved from [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]

Sources

- 1. Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. support.waters.com [support.waters.com]

- 4. learning.sepscience.com [learning.sepscience.com]

- 5. tecan.com [tecan.com]

- 6. spectroscopyeurope.com [spectroscopyeurope.com]

- 7. opentrons.com [opentrons.com]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

The Elusive Crystal: A Technical Guide to the Synthesis and Structural Anticipation of Boc-Ser(OMe)-OH

Abstract

N-(tert-butoxycarbonyl)-O-methyl-L-serine, or Boc-Ser(OMe)-OH, represents a valuable building block in peptide synthesis and drug discovery, offering a protected serine moiety with a modified side chain that can influence peptide conformation and stability. Despite its significance, a definitive crystal structure of Boc-Ser(OMe)-OH remains elusive in the public domain. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, purification, and crystallization strategies for this compound, grounded in established methodologies for analogous Boc-protected amino acids. Furthermore, we present a theoretical conformational analysis, offering insights into the anticipated structural features of Boc-Ser(OMe)-OH and its implications for peptide design.

Introduction: The Strategic Importance of O-Methylated Serine Derivatives

The incorporation of modified amino acids is a cornerstone of modern peptide and peptidomimetic design. O-methylation of serine residues, in particular, serves several critical functions:

-

Prevention of Side Reactions: The methyl ether linkage blocks the nucleophilic hydroxyl group of the serine side chain, preventing unwanted reactions such as O-acylation during peptide coupling steps.[1]

-

Modulation of Physicochemical Properties: The replacement of a hydroxyl group with a methoxy group increases the lipophilicity of the amino acid residue, which can enhance cell membrane permeability and alter the solubility profile of the resulting peptide.

-

Conformational Constraint: The steric bulk of the methyl group can influence the local backbone conformation, potentially stabilizing specific secondary structures like β-turns or helical motifs.

The tert-butoxycarbonyl (Boc) protecting group is a widely utilized N-terminal protecting group in solid-phase and solution-phase peptide synthesis due to its stability under a broad range of conditions and its facile removal with mild acid.[2] The combination of N-Boc protection and O-methylation in Boc-Ser(OMe)-OH thus provides a versatile tool for the controlled incorporation of this modified amino acid into complex peptide structures.

Synthesis and Purification: A Self-Validating Protocol

While a specific protocol for Boc-Ser(OMe)-OH is not extensively detailed in the literature, a robust and reliable synthesis can be extrapolated from established procedures for the N-Boc protection of amino acids and the O-alkylation of serine derivatives. The following protocol is designed as a self-validating system, with in-process checks to ensure reaction completion and purity.

Experimental Protocol: Synthesis of Boc-Ser(OMe)-OH

Step 1: N-Boc Protection of L-Serine

This initial step follows the well-established procedure for the synthesis of Boc-Ser-OH.[3]

-

Dissolution: Dissolve L-serine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Basification: Cool the solution to 0°C and add triethylamine (2.2 equivalents) or 1N NaOH to adjust the pH to ~10.

-

Reaction with (Boc)₂O: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous layer with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 2-3 with a cold 1M solution of citric acid or KHSO₄.

-

Extract the product, Boc-Ser-OH, with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Boc-Ser-OH, typically as a white solid or viscous oil.

-

Step 2: O-Methylation of Boc-Ser-OH

This step introduces the methyl ether linkage to the serine side chain.

-

Dissolution: Dissolve the crude Boc-Ser-OH (1 equivalent) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0°C and add sodium hydride (NaH, 1.1 equivalents) portion-wise. Caution: NaH is highly reactive; handle with care under an inert atmosphere.

-

Methylation: After cessation of hydrogen evolution, add methyl iodide (MeI, 1.2 equivalents) dropwise. Caution: Methyl iodide is toxic and should be handled in a fume hood.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the formation of the more nonpolar product.

-

Quenching and Work-up:

-

Carefully quench the reaction by the slow addition of water at 0°C.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure Boc-Ser(OMe)-OH.

Diagram: Synthetic Workflow for Boc-Ser(OMe)-OH

Caption: General workflow for the crystallization of Boc-Ser(OMe)-OH.

Anticipated Crystal Structure and Conformational Analysis

In the absence of experimental crystallographic data for Boc-Ser(OMe)-OH, we can infer its likely solid-state conformation based on the known structures of other Boc-protected amino acids and peptides. [4] Key Conformational Features:

-

Urethane Bond Conformation: The N-Boc group typically adopts a trans conformation about the urethane bond (ω ≈ 180°), which is energetically favored over the cis conformation. This arrangement minimizes steric hindrance between the tert-butyl group and the amino acid side chain.

-

Backbone Torsion Angles (φ, ψ): The φ and ψ torsion angles will be influenced by intramolecular hydrogen bonding possibilities and crystal packing forces. A common motif in Boc-protected amino acids is an intramolecular hydrogen bond between the N-H of the urethane and the carbonyl oxygen of the carboxylic acid, which would constrain the ψ torsion angle.

-

Side Chain Conformation (χ₁): The χ₁ torsion angle, defining the rotation around the Cα-Cβ bond, will likely adopt a staggered conformation to minimize steric clashes between the methoxy group, the carboxylic acid, and the N-Boc group.

-

Intermolecular Interactions: In the crystal lattice, we anticipate strong intermolecular hydrogen bonding between the carboxylic acid proton of one molecule and a carbonyl oxygen (either from the carboxylic acid or the Boc group) of a neighboring molecule. These interactions will be a primary driver of the crystal packing.

Table 1: Predicted Torsion Angles for Boc-Ser(OMe)-OH

| Torsion Angle | Predicted Range | Rationale |

| φ (C'-N-Cα-C') | -60° to -90° | Typical for extended conformations in small peptides and amino acid derivatives. |

| ψ (N-Cα-C'-O) | +120° to +150° | Influenced by potential intramolecular hydrogen bonding and steric factors. |

| ω (Cα-C'-N-H) | ~180° | trans urethane bond is sterically favored. |

| χ₁ (N-Cα-Cβ-O) | -60°, 180°, +60° | Staggered conformations to minimize steric hindrance of the methoxy group. |

Conclusion and Future Outlook

Boc-Ser(OMe)-OH is a strategically important building block for the synthesis of modified peptides with enhanced properties. While its crystal structure has not yet been reported, this guide provides a comprehensive framework for its synthesis, purification, and crystallization based on established chemical principles. The anticipated conformational features highlight the structural constraints imposed by the N-Boc and O-methyl groups, which are critical considerations for rational peptide design. The future elucidation of the experimental crystal structure of Boc-Ser(OMe)-OH will provide definitive validation of these predictions and further empower its application in the development of novel peptide-based therapeutics.

References

- Current time information in Tweed Shire Council, AU. (n.d.). Google.

- Crystallization method of Boc-amino acid. (n.d.). Google Patents.

-

Crystallization method of Boc-amino acid. (n.d.). Eureka | Patsnap. Retrieved January 12, 2026, from [Link]

-

How to get (or crystallize) solid amino acids derivatives and peptides? (2014, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? (2022, January 12). ResearchGate. Retrieved January 12, 2026, from [Link]

-

X-ray crystal structure and conformation of N -( tert -butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc 0 Met 1 -Cpg 2 -Phe 3 OMe). (2025, August 5). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Mastering Peptide Synthesis with Protected Amino Acids: A Guide to O-tert-Butyl-L-serine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

- Process for preparing Boc protected amino acid by (Boc) O. (n.d.). Google Patents.

-

The Role of N-Methylated Amino Acids in Drug Discovery. (n.d.). Pen Peptide. Retrieved January 12, 2026, from [Link]

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. (n.d.). TSI Journals. Retrieved January 12, 2026, from [Link]

-

Peptide Synthesis. (n.d.). Bio-protocol. Retrieved January 12, 2026, from [Link]

-

Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. (2025, August 25). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]

-

N-[tert-butoxycarbonyl]-L-serine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

BOC-L-serine. (n.d.). CAS Common Chemistry. Retrieved January 12, 2026, from [Link]

-

Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Supporting Information. (n.d.). Digital CSIC. Retrieved January 12, 2026, from [Link]

-

On the Selective N-Methylation of BOC-Protected Amino Acids. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

N-Boc-L-serine methyl ester. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

-

-

(n.d.). Organic Syntheses Procedure. Retrieved January 12, 2026, from [Link]

-

-

Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

-

Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

-

On the selective N-methylation of BOC-protected amino acids. (2009, November 6). PubMed. Retrieved January 12, 2026, from [Link]

-

Conformational structures and optical rotation of serine and cysteine. (2025, August 8). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. (n.d.). PMC - PubMed Central. Retrieved January 12, 2026, from [Link]

-

Canonical or noncanonical? Structural plasticity of serine protease‐binding loops in Kunitz‐STI protease inhibitors. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

Sources

Enantioselective Synthesis of Boc-O-methyl-serine: A Senior Application Scientist's In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the principal methodologies for the enantioselective synthesis of N-Boc-O-methyl-serine, a valuable chiral building block in the synthesis of complex peptides and pharmaceutical agents. As a non-proteinogenic amino acid, the precise stereochemical control during its synthesis is paramount. This document delves into three field-proven strategies: leveraging the chiral pool, enzymatic resolution, and the application of chiral auxiliaries. Each section offers a detailed explanation of the underlying chemical principles, causality behind experimental choices, and step-by-step protocols. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to select and implement the most suitable synthetic route for their specific applications.

Introduction: The Significance of Stereochemistry in O-Methylated Serine Derivatives

O-methylated amino acids, particularly O-methyl-serine, are crucial components in a variety of biologically active molecules. The methylation of the side-chain hydroxyl group imparts unique conformational properties and can enhance metabolic stability. The N-Boc protecting group, in turn, is a cornerstone of modern peptide synthesis, enabling controlled amide bond formation. Consequently, the efficient and stereochemically pure synthesis of Boc-O-methyl-serine is a critical endeavor in medicinal chemistry and drug discovery. The choice of enantiomer can drastically impact the pharmacological activity and safety profile of the final compound, making enantioselective synthesis an indispensable aspect of its preparation.

This guide will explore three robust and widely employed strategies to achieve high enantiopurity in the synthesis of Boc-O-methyl-serine. We will begin with the most direct approach, utilizing the readily available chiral pool of natural amino acids. Subsequently, we will examine a chemoenzymatic strategy that employs enzymes for the resolution of a racemic mixture. Finally, we will discuss a de novo asymmetric synthesis using chiral auxiliaries to control the stereochemical outcome of the reaction.

Chiral Pool Synthesis: A Direct and Economical Approach

The "chiral pool" strategy is a cornerstone of asymmetric synthesis, leveraging the natural abundance of enantiomerically pure starting materials. For the synthesis of Boc-O-methyl-serine, L-serine or D-serine serve as inexpensive and readily available chiral precursors. This approach is often favored in industrial settings due to its cost-effectiveness and scalability. The core of this strategy involves a two-step sequence: N-protection followed by O-methylation, with careful control of reaction conditions to prevent racemization.

The "Why": Mechanistic Considerations for Stereochemical Retention

The critical step in this sequence is the O-methylation of N-Boc-serine. The reaction proceeds via a Williamson ether synthesis, where the hydroxyl group of serine is deprotonated to form an alkoxide, which then acts as a nucleophile to attack a methylating agent. To preserve the stereochemical integrity of the α-carbon, it is crucial to avoid conditions that could lead to its deprotonation and subsequent racemization. The presence of the bulky Boc group on the nitrogen atom helps to sterically hinder access to the α-proton, and the choice of a non-nucleophilic base at low temperatures is paramount.

Experimental Workflow: Chiral Pool Synthesis

Caption: Workflow for Chiral Pool Synthesis of Boc-O-methyl-serine.

Detailed Protocol: O-Methylation of N-Boc-D-serine

This protocol is adapted from a procedure used in the synthesis of the antiepileptic drug Lacosamide.[1][2]

Materials:

-

N-Boc-D-serine

-

Toluene

-

Tetrabutylammonium bromide (TBAB)

-

20% (w/w) Sodium hydroxide solution

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

50% (w/w) Citric acid solution

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a reaction vessel, suspend N-Boc-D-serine (100.0 g, 0.48 mol) and tetrabutylammonium bromide (5.2 g, 0.0195 mol) in toluene (500 mL). Cool the suspension to 0–10 °C with an ice bath.

-

Base Addition: Slowly add 20% aqueous NaOH solution (97.5 g, 0.48 mol) to the cooled suspension while maintaining the temperature between 0–10 °C. Stir the resulting mixture for 30 minutes.

-

Methylation: Add dimethyl sulfate (246 g, 1.95 mol) and 50% aqueous NaOH solution (179.5 g, 2.245 mol) simultaneously to the reaction mixture, ensuring the temperature is maintained between -5 to 5 °C. Stir the mixture for 12 hours at this temperature.

-

Workup: Add water (300 mL) to the reaction mixture. Separate the aqueous layer and acidify it to a pH of <3.5 with a 50% citric acid solution.

-

Extraction: Extract the acidified aqueous layer with dichloromethane (2 x 500 mL, 1 x 300 mL).

-

Isolation: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain crude (R)-2-N-Boc-amino-3-methoxypropanoic acid.

Table 1: Quantitative Data for Chiral Pool Synthesis

| Parameter | Value | Reference |

| Starting Material | N-Boc-D-serine | [2] |

| Yield | ~100% (crude) | [2] |

| Chiral Purity | High (with potential for minor racemization) | [2] |

Enzymatic Resolution: A Highly Selective Chemoenzymatic Approach

Enzymatic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes to catalyze a reaction on only one enantiomer, allowing for the separation of the unreacted enantiomer and the product. For the synthesis of Boc-O-methyl-serine, a lipase can be employed to selectively acylate one enantiomer of a racemic precursor.

The "Why": The Principle of Kinetic Resolution

Enzymes, being chiral molecules themselves, create a chiral environment in their active site. This allows them to differentiate between the two enantiomers of a substrate, leading to a significant difference in the rate of reaction for each enantiomer. In a kinetic resolution, the enzyme transforms one enantiomer into a new product at a much faster rate than the other. This allows for the separation of the unreacted, enantiomerically enriched starting material from the newly formed product. The efficiency of this process is described by the enantiomeric ratio (E), with higher E values indicating better selectivity.

Experimental Workflow: Enzymatic Resolution

Caption: Workflow for Enzymatic Resolution of a Boc-O-methyl-serine derivative.

Detailed Protocol: Lipase-Mediated Kinetic Resolution of (±)-N-Benzoyl-α-methylserine ethyl ester

This protocol is based on the resolution of a closely related serine derivative and illustrates the general principles that can be applied to Boc-O-methyl-serine.[3]

Materials:

-

(±)-N-Benzoyl-α-methylserine ethyl ester

-

Novozym® 435 (immobilized Candida antarctica lipase B)

-

Isopropenyl acetate

-

Hexane/THF (7:3 v/v)

Procedure:

-

Reaction Setup: In a vial, dissolve (±)-N-Benzoyl-α-methylserine ethyl ester in the hexane/THF solvent mixture.

-

Enzyme and Acyl Donor Addition: Add Novozym® 435 and isopropenyl acetate to the solution.

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by chiral HPLC.

-

Workup: Once the desired conversion is reached (typically around 50%), filter off the enzyme.

-